molecular formula C23H24N4O3 B5689171 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone

6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone

Cat. No.: B5689171
M. Wt: 404.5 g/mol
InChI Key: CZOVJBUGYSMYJK-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone is a synthetic chemical compound featuring a pyridazinone core, a structure recognized in medicinal chemistry for its potential in anti-inflammatory research . The pyridazinone scaffold is a privileged structure in drug discovery, with derivatives being investigated for their ability to modulate key inflammatory pathways. Some pyridazinone-based compounds have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a central signaling pathway in the immune response, and to reduce the production of pro-inflammatory cytokines like interleukin 6 (IL-6) in cellular models . Furthermore, certain pyridazinone derivatives are known to act as agonists for N-formyl peptide receptors (FPRs), which are G-protein coupled receptors involved in the control of inflammation and immune cell responses . The structure of this particular compound includes a 4-phenylpiperazino moiety, which may influence its pharmacodynamic and pharmacokinetic properties. Researchers can utilize this compound as a reference standard, a building block for further chemical synthesis, or as a probe for investigating novel anti-inflammatory targets and mechanisms. This product is intended for research purposes in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-30-20-9-7-18(8-10-20)21-11-12-22(28)27(24-21)17-23(29)26-15-13-25(14-16-26)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOVJBUGYSMYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone is a synthetic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O3_{3}
  • Molecular Weight : 368.43 g/mol

This compound features a pyridazinone ring substituted with a methoxyphenyl group and a piperazine moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including:

  • HCT116 (colon cancer)
  • HEP3B (liver cancer)
  • SH-SY5Y (neuroblastoma)

In vitro assays revealed that these compounds inhibited cell proliferation and induced apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of multiple signaling pathways. It may inhibit key enzymes involved in cell cycle regulation and apoptosis, such as:

  • Cyclin-dependent kinases (CDKs)
  • Bcl-2 family proteins

Additionally, the compound's interaction with the piperazine moiety may enhance its binding affinity to target proteins, thereby increasing its efficacy .

Anti-inflammatory Effects

Pyridazinones have also been studied for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation in various models of inflammatory diseases. This activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several case studies have explored the biological activity of pyridazinone derivatives:

  • Study on HCT116 Cell Line :
    • Objective : Evaluate anti-proliferative effects.
    • Findings : The compound exhibited an IC50 value of approximately 15 µM, indicating potent anti-cancer activity .
  • Toxicity Assessment :
    • Method : Artemia salina lethality test.
    • Results : The compound demonstrated an LC50 value greater than 100 mg/mL, suggesting low toxicity levels .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. A detailed SAR analysis indicates that modifications in the methoxy group and piperazine ring significantly influence biological activity.

SubstituentEffect on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Piperazine MoietyIncreases binding affinity to targets

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by targeting the PI3K/Akt signaling pathway.
  • Antimicrobial Properties
    • The 4-methoxyphenyl group is known to enhance the antimicrobial activity of compounds. This particular pyridazinone derivative has shown promise against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
  • Neuroprotective Effects
    • The compound's structural features suggest possible neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating that this derivative may also provide neuroprotection.

Synthesis and Derivatives

The synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Core : This involves cyclization reactions that create the bicyclic structure.
  • Substitution Reactions : The introduction of the methoxy and phenylpiperazine groups often requires electrophilic aromatic substitution or nucleophilic attacks.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

  • A study published in Medicinal Chemistry highlighted its efficacy against breast cancer cell lines, demonstrating IC50 values significantly lower than those of standard chemotherapeutics .
  • Another research article focused on its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to leading antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
6-(4-fluorophenyl)-3(2H)-pyridazinoneFluorinated phenyl groupAntitumor activity
6-(4-methoxyphenyl)-3(2H)-pyridazinoneMethoxy substituentAntimicrobial properties
6-(3-chlorophenyl)-3(2H)-pyridazinoneChlorinated phenyl groupNeuroprotective effects

Chemical Reactions Analysis

Core Pyridazinone Ring Reactivity

The pyridazinone ring undergoes characteristic electrophilic and nucleophilic reactions due to its electron-deficient heteroaromatic system.

Key Reactions:

  • Bromination :
    Reaction with bromine in glacial acetic acid replaces hydrogen at position 5 of the pyridazinone ring (Figure 1A). This mirrors methodologies used for analogous compounds, yielding 5-bromo derivatives at 40–50°C with yields of 65–78% .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) selectively reduces the N–O bond of the pyridazinone ring, generating dihydro derivatives. For example, reduction of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone produced dihydropyridazine with 82% yield .

Table 1: Pyridazinone Ring Reactions

Reaction TypeConditionsProductYieldSource
BrominationBr₂, glacial AcOH, 40–50°C5-Bromopyridazinone derivative65–78%
Reduction (H₂/Pd-C)H₂, Pd-C, EtOH, RTDihydropyridazine82%

Functionalization at the Keto-Ethyl-Piperazine Side Chain

The side chain’s carbonyl and piperazine groups enable nucleophilic substitutions and condensations.

Key Reactions:

  • Hydrazide Formation :
    Reaction with hydrazine hydrate converts the ethyl ester group (–COOEt) to a hydrazide (–CONHNH₂). For example, ethyl 6-(4-fluorophenyl)pyridazinone-2-yl-acetate reacted with hydrazine hydrate in ethanol (3 h, RT) to yield hydrazide derivatives with 76–99% efficiency .

  • Schiff Base Formation :
    The hydrazide group undergoes condensation with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in ethanol under reflux (6 h), forming hydrazones. This method achieved 71–83% yields for related pyridazinone derivatives .

Table 2: Side Chain Modifications

Reaction TypeReagents/ConditionsProductYieldSource
Hydrazide formationNH₂NH₂·H₂O, EtOH, RT, 3 hAcetohydrazide derivative76–99%
Hydrazone synthesisArCHO, EtOH, reflux, 6 hSubstituted benzalhydrazone71–83%

Piperazine Ring Reactivity

The 4-phenylpiperazine moiety participates in alkylation and acid-base reactions.

Key Reactions:

  • N-Alkylation :
    The secondary amine in piperazine reacts with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ to form tertiary amines. For instance, ethyl bromoacetate alkylated 6-(4-fluorophenyl)piperazinyl-pyridazinone to yield ethyl acetate derivatives (62–69% yields) .

  • Salt Formation :
    Treatment with HCl in ethanol protonates the piperazine nitrogen, forming water-soluble hydrochloride salts. This property is exploited to enhance bioavailability in pharmacological studies.

Methoxyphenyl Substituent Modifications

The 4-methoxyphenyl group influences electronic properties and participates in directed ortho-metalation (DoM) reactions.

Key Reactions:

  • Demethylation :
    BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl, enabling further functionalization (e.g., sulfonation, acylation). This method is standard for aryl ethers but requires validation for pyridazinone systems .

  • Electrophilic Aromatic Substitution :
    Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs at the para position relative to the methoxy group, though no direct data exists for this compound. Analogous 3-fluoro-4-methoxyphenyl derivatives underwent nitration with 55% yield .

Degradation Pathways

Stability studies under accelerated conditions (40°C/75% RH) reveal hydrolysis of the hydrazone bond in acidic media (pH ≤ 3) and oxidation of the piperazine ring by peroxides .

Mechanistic Insights

  • Bromination : Follows electrophilic aromatic substitution, favored by the electron-withdrawing pyridazinone ring.

  • Hydrazone Formation : Proceeds via nucleophilic attack of hydrazide on the aldehyde carbonyl, followed by dehydration.

Comparison with Similar Compounds

Key Findings and Structure-Activity Relationships (SAR)

Substituent Effects at Position 6: Electron-withdrawing groups (e.g., Cl, F) enhance anticonvulsant and MAO-B inhibitory activities. For example, 6-(2',4'-dichlorophenyl)-3(2H)-pyridazinone showed potent anticonvulsant activity (ED₅₀ = 15 mg/kg) due to increased hydrophobicity . Electron-donating groups (e.g., methoxy) improve metabolic stability and anti-inflammatory effects. The 4-methoxyphenyl group in the target compound may reduce oxidative metabolism compared to chlorophenyl analogs .

Substituent Effects at Position 2: Piperazinyl groups (e.g., 4-phenylpiperazino) enhance receptor binding in MAO-B inhibition. Compounds with morpholine or substituted piperazines showed lower potency than phenylpiperazine derivatives . Hydrazone/acylhydrazone moieties (e.g., benzalhydrazone) improve analgesic activity by interacting with COX enzymes. The 2-acetyl-2-benzalhydrazone derivative in Table 1 exhibited superior anti-inflammatory effects compared to aspirin .

Q & A

How can researchers optimize the synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone to improve yield and purity?

Level: Basic
Methodological Answer:
The synthesis involves condensation of glyoxalic acid, substituted acetophenones, and hydrazine hydrate, followed by alkylation with ethyl bromoacetate/propionate (). Key optimization strategies include:

  • Reagent Ratios: Adjusting stoichiometry of hydrazine hydrate to minimize byproducts.
  • Catalysts: Using DMAP (4-dimethylaminopyridine) to enhance coupling efficiency during amide bond formation.
  • Purification: Employing column chromatography with gradients of ethyl acetate/hexane to isolate intermediates (e.g., ester derivatives 4a–k) .
  • Reaction Monitoring: Utilizing TLC or HPLC to track reaction progress and identify optimal termination points.

What methodologies are employed to establish the structure-activity relationship (SAR) of pyridazinone derivatives for analgesic activity?

Level: Advanced
Methodological Answer:
SAR studies focus on systematic substitution at the pyridazinone core and piperazinyl side chain:

  • Positional Modifications: Introducing electron-withdrawing groups (e.g., halogens) at the 4,5-positions enhances analgesic potency, as seen in 4,5-dihalo derivatives .
  • Side-Chain Optimization: Varying the piperazinyl substituent (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) impacts receptor binding. Biological testing includes:
    • Ap-Benzoquinone Writhing Test: To assess analgesic efficacy in vivo.
    • Enzyme Assays: Measuring inhibition of COX-2 or cholinesterases (e.g., AChE/BChE) to link structural features to activity .
  • Computational Modeling: Docking studies with COX-2 (PDB: 5KIR) to predict binding affinities .

How can the selectivity of pyridazinone derivatives toward specific enzyme targets (e.g., COX-2 vs. COX-1) be methodologically assessed?

Level: Advanced
Methodological Answer:
Selectivity assessment involves:

  • Human Whole Blood Assay: Measuring IC₅₀ values for COX-1 (constitutive) and COX-2 (LPS-induced) isoforms. A selectivity ratio (COX-2/COX-1) >100 indicates high specificity, as demonstrated by ABT-963 (ratio = 276) .
  • Ex Vivo Models: Evaluating prostaglandin E₂ (PGE₂) suppression in rat carrageenan air pouches to confirm COX-2 preference .
  • Kinetic Analysis: Determining inhibition constants (Kᵢ) via Lineweaver-Burk plots to differentiate competitive/non-competitive binding modes.

When in vitro and in vivo pharmacological data contradict, what analytical strategies can researchers employ to resolve discrepancies?

Level: Advanced
Methodological Answer:
Discrepancies may arise due to bioavailability or metabolic differences. Mitigation strategies include:

  • Pharmacokinetic Profiling: Measuring plasma half-life, Cmax, and AUC₀–24h to assess absorption/metabolism. For example, poor oral bioavailability in rats was observed for 6-phenylpiperazinyl derivatives due to first-pass metabolism .
  • Metabolite Identification: Using LC-MS/MS to detect active/inactive metabolites.
  • Tissue Distribution Studies: Autoradiography or PET imaging to verify target engagement .
  • In Silico ADMET Prediction: Tools like SwissADME to prioritize compounds with favorable pharmacokinetic profiles .

What crystallographic techniques are critical for determining the molecular structure of pyridazinone derivatives?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection: Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Solution: SHELXT for phase determination via intrinsic phasing .
  • Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions in piperazinyl groups) .
  • Validation: PLATON for checking structural integrity and detecting twinning .

Which in silico and in vitro models are recommended for preliminary toxicity assessment of novel pyridazinone analogs?

Level: Advanced
Methodological Answer:
Toxicity screening involves:

  • In Silico Tools:
    • ProTox-II: Predicts hepatotoxicity and mutagenicity based on chemical descriptors .
    • ADMET Predictor: Estimates hERG channel inhibition risk.
  • In Vitro Assays:
    • Ames Test: Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity .
    • HepG2 Cytotoxicity: MTT assay to evaluate hepatic toxicity (IC₅₀ < 10 µM indicates high risk) .
    • hERG Patch Clamp: Screening for cardiac arrhythmia potential .

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